REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[N:13]=[N:12][C:11]([C:14](N)=[O:15])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.[OH-].[Na+].C([O-])(O)=[O:20].[Na+]>Cl>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[N:13]=[N:12][C:11]([C:14]([OH:15])=[O:20])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=CC=C(N=N1)C(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by ion exchange chromatography
|
Type
|
WASH
|
Details
|
The desired product was eluted from the column
|
Type
|
CUSTOM
|
Details
|
the fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC=C(N=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |